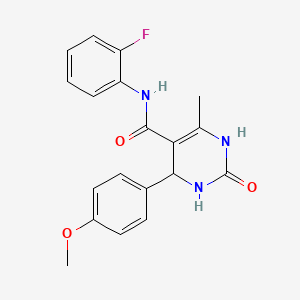

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:

- Formation of the Tetrahydropyrimidine Core : The key intermediate is synthesized through a Biginelli reaction involving aldehydes and urea derivatives.

- Substitution Reactions : The introduction of the fluorophenyl and methoxyphenyl groups is achieved through electrophilic aromatic substitution methods.

- Final Modifications : The carboxamide group is introduced through amide coupling reactions.

The structural formula can be represented as follows:

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydropyrimidine derivatives against HIV. A derivative similar to this compound was evaluated for its inhibitory effects on HIV integrase (IN). The compound demonstrated significant inhibition of the strand transfer reaction with an IC50 value of 0.65 µM in vitro . However, it did not exhibit sufficient activity against HIV in cell culture assays below cytotoxic concentrations.

2.2 Anticancer Activity

Tetrahydropyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies indicated that compounds within this class exhibit moderate to good antiproliferative activity against various cancer cell lines such as breast (T47D), lung (NCl H-522), and colon (HCT-15) cancer cells . The structure-activity relationship analysis suggests that modifications at specific positions significantly influence the anticancer efficacy of these compounds.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position with methoxy group | Enhanced binding affinity to target enzymes |

| Variation in phenyl substituents | Altered potency against viral and cancerous cells |

| Presence of fluorine atom | Potential increase in lipophilicity and bioavailability |

4. Case Studies

Several case studies have documented the biological evaluations of similar compounds:

- HIV Integrase Inhibitors : A study reported a series of tetrahydropyrimidine derivatives with varying substituents that were tested for their ability to inhibit HIV integrase effectively .

- Antitumor Evaluations : Another research article focused on a range of pyrimidine derivatives that showed promising results against various cancer cell lines, establishing a correlation between structural modifications and biological activity .

5. Conclusion

This compound represents a promising candidate for further development as an antiviral and anticancer agent. Continued research into its biological activity and optimization through SAR studies will be essential for advancing its therapeutic potential.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies indicate that N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits promising anticancer activity. It has been tested against various cancer cell lines with notable results:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These findings suggest that the compound may interfere with cancer cell proliferation and could serve as a lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Studies have shown that substituents on the phenyl rings significantly influence its potency against cancer cells. For instance:

- Fluorination at the para position enhances lipophilicity and receptor binding.

- Methoxy groups increase solubility and stability in biological environments.

- The methyl group at position 6 may affect the conformational flexibility of the molecule, impacting its interaction with target proteins .

Case Study 1: In Vitro Efficacy

In a controlled study conducted by the National Cancer Institute (NCI), compounds similar to this compound were evaluated for their anticancer properties across a panel of over sixty human cancer cell lines. The results demonstrated a consistent pattern of growth inhibition correlating with structural modifications made to the base compound .

Case Study 2: In Vivo Studies

Further investigations included in vivo models where the compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents .

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-15-6-4-3-5-14(15)20)17(23-19(25)21-11)12-7-9-13(26-2)10-8-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOKSYGXSLPCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.